molecular formula C16H25NO B11708182 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one

1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one

Cat. No.: B11708182
M. Wt: 247.38 g/mol
InChI Key: KJAXFKIBVRVZFD-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one is a synthetic organic compound that features both adamantane and pyrrolidine moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two structures in a single molecule can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one typically involves the following steps:

    Formation of Adamantyl Intermediate: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Nucleophilic Substitution: The functionalized adamantane reacts with a pyrrolidine derivative under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the pyrrolidine ring can facilitate binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Adamantan-1-YL)-2-(methylamino)ethan-1-one: Similar structure but with a methylamino group instead of pyrrolidine.

    1-(Adamantan-1-YL)-2-(piperidin-1-YL)ethan-1-one: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

1-(Adamantan-1-YL)-2-(pyrrolidin-1-YL)ethan-1-one is unique due to the combination of adamantane and pyrrolidine, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-(1-adamantyl)-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C16H25NO/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2

InChI Key

KJAXFKIBVRVZFD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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